Defluoro-decarboxyl Ofloxacin
Description
Contextualization as an Ofloxacin (B1677185) Transformation Product
Ofloxacin, when released into the environment, undergoes various degradation processes, including photodegradation, biodegradation, and advanced oxidation processes. acs.orgfrontiersin.orgnih.gov These processes lead to the formation of various transformation products (TPs), one of which is Defluoro-decarboxyl Ofloxacin. The formation of this particular compound involves two key chemical modifications to the parent Ofloxacin molecule: defluorination (the removal of a fluorine atom) and decarboxylation (the removal of a carboxyl group). nih.govresearchgate.net The identification of this compound and other TPs is crucial for understanding the complete environmental fate of Ofloxacin. acs.org
The transformation of Ofloxacin into its various byproducts is influenced by several environmental factors. For instance, photodegradation is a major pathway for Ofloxacin breakdown in natural waters. frontiersin.orgfrontiersin.org The presence of dissolved organic matter can significantly accelerate this process. frontiersin.orgfrontiersin.org Studies have shown that the degradation of Ofloxacin can lead to a variety of products, with the specific pathways and resulting compounds depending on the degradation conditions. frontiersin.orgacs.org
Significance in Environmental and Pharmaceutical Degradation Chemistry
The study of this compound is significant for several reasons. From an environmental perspective, understanding its formation helps in assessing the persistence and potential toxicity of Ofloxacin residues. Transformation products may have different chemical properties and toxicological profiles compared to the parent compound. acs.orgcsic.es Therefore, focusing solely on the removal of Ofloxacin may not be sufficient to eliminate environmental risks.
In the context of pharmaceutical degradation chemistry, the identification of transformation products like this compound provides insights into the stability of the drug and its breakdown pathways under various conditions. This knowledge is valuable for developing more effective water treatment technologies aimed at the complete mineralization of pharmaceutical pollutants. Advanced oxidation processes (AOPs), for example, are being investigated for their potential to degrade Ofloxacin and its transformation products. nih.gov However, concerns remain about the potential formation of toxic by-products during these processes. nih.gov
Research Gaps and Theoretical Frameworks in Understanding its Formation and Environmental Fate
Despite growing research, significant knowledge gaps remain in understanding the formation and environmental fate of this compound. acs.org While its formation through defluorination and decarboxylation is known, the precise mechanisms and the factors influencing the prevalence of this specific pathway over others are not fully elucidated. nih.govresearchgate.net
Key Research Gaps Include:
Quantitative Analysis: There is a need for more quantitative data on the formation rates and environmental concentrations of this compound in different environmental matrices.
Toxicity Assessment: The toxicological effects of this compound on various organisms are not well-documented. acs.org
Biodegradability: The persistence of this transformation product and its susceptibility to further microbial degradation are areas requiring more investigation. nih.gov Studies have suggested that the presence of the fluorine atom can contribute to the persistence of fluoroquinolone transformation products. nih.gov
Theoretical frameworks, such as density functional theory (DFT) and quantitative structure-activity relationship (QSAR) models, are being employed to predict the degradation pathways and toxicity of fluoroquinolones and their transformation products. nih.govmdpi.com These computational tools can help to fill some of the existing knowledge gaps by providing insights into the relationship between molecular structure and reactivity, as well as predicting the potential for toxic by-product formation. nih.gov
Table 1: Key Research Findings on Ofloxacin Transformation
| Research Focus | Key Findings |
| Photodegradation | A primary degradation pathway for Ofloxacin in aquatic environments, influenced by factors like dissolved organic matter. frontiersin.orgfrontiersin.org |
| Transformation Products | Multiple transformation products are formed, including those resulting from demethylation, ketone formation, and aldehyde reactions. acs.orgnih.gov |
| Advanced Oxidation Processes (AOPs) | Show promise for Ofloxacin degradation but can lead to the formation of potentially toxic by-products. nih.gov |
| Biodegradation | Microbial degradation of Ofloxacin occurs, with pathways including oxidation, demethylation, hydroxylation, and cleavage of the piperazine (B1678402) ring. frontiersin.org |
Table 2: Identified Ofloxacin Transformation Pathways
| Transformation Pathway | Description |
| Defluorination | Removal of the fluorine atom from the fluoroquinolone core structure. researchgate.net |
| Decarboxylation | Removal of the carboxylic acid group. nih.gov |
| Piperazine Ring Cleavage | Opening or modification of the piperazine ring, a common degradation route for fluoroquinolones. frontiersin.orgnih.gov |
| Hydroxylation | Addition of a hydroxyl group to the molecule. frontiersin.org |
| Demethylation | Removal of a methyl group from the piperazine ring. acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOMBVQEWCELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Synthesis and Characterization of Defluoro Decarboxyl Ofloxacin
Synthetic Routes for Research and Reference Standard Generation
The generation of Defluoro-decarboxyl Ofloxacin (B1677185) for research and as a certified reference standard necessitates specialized synthetic strategies. These approaches can be broadly categorized into chemical and biotransformation-inspired methods.
Chemical Decarboxylation and Defluorination Strategies
The chemical synthesis of Defluoro-decarboxyl Ofloxacin is a multi-step process that can be approached by first synthesizing an intermediate, Decarboxyl Ofloxacin (also known as Ofloxacin Impurity B), followed by a defluorination step, or through a simultaneous decarboxylation and defluorination reaction.
Forced degradation studies, which are designed to identify potential degradation products of a drug substance, have shown that ofloxacin can undergo both decarboxylation and defluorination under various stress conditions, such as in the presence of advanced oxidation processes. synzeal.comcymitquimica.comiwaponline.commdpi.com These degradation pathways can be harnessed and modified for intentional synthesis.
One potential route for decarboxylation involves a cyanide-mediated mechanism. This method has been established for other fluoroquinolones and relies on the 1,4-addition of a cyanide ion to the C-2 position of the quinolone ring, which facilitates the removal of the carboxyl group at C-3. chemicea.com Another promising technique is microwave-assisted one-step decarboxylation of carboxyquinolone esters, which has been shown to be efficient in terms of both reaction time and yield for similar compounds. epo.org
Following the synthesis of Decarboxyl Ofloxacin, a subsequent defluorination step would be required. The carbon-fluorine bond is notoriously strong, making this a challenging transformation. However, insights from degradation studies suggest that certain radical-mediated reactions can achieve this. For instance, advanced oxidation processes that generate hydroxyl radicals have been shown to lead to defluorination of fluoroquinolones. mdpi.com
A Chinese patent describes a preparation method for an ofloxacin impurity, which, although not the target compound, provides a framework for the synthesis of ofloxacin-related substances that could potentially be adapted. axios-research.com Another patent details the preparation of ofloxacin from tetrafluorobenzoyl chloride, highlighting the types of reactions used in fluoroquinolone chemistry. google.com
| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |
| Cyanide-Mediated Decarboxylation | 1,4-addition of cyanide to the quinolone ring to facilitate carboxyl group removal. | Cyanide source | chemicea.com |
| Microwave-Assisted Decarboxylation | Rapid, one-step decarboxylation of a carboxyquinolone ester intermediate. | Microwave irradiation | epo.org |
| Radical-Mediated Defluorination | Use of radical species to cleave the C-F bond, inspired by degradation studies. | Advanced oxidation processes (e.g., Fenton reaction) | mdpi.com |
Biotransformation-Inspired Enzymatic Syntheses
The use of enzymes or whole microbial cells for the synthesis of pharmaceutical impurities is a growing field, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The enzymatic synthesis of this compound is primarily inspired by studies on the microbial degradation of fluoroquinolones.
Research has shown that various fungal species are capable of transforming fluoroquinolone antibiotics. mdpi.comscielo.br These biotransformations can include modifications to the piperazine (B1678402) ring, decarboxylation, and in some cases, defluorination. ucd.ie For instance, the bacterium Labrys portucalensis F11 has been observed to co-metabolize ofloxacin, resulting in partial defluorination. ucd.ie
The key enzymes responsible for cleaving the carbon-fluorine bond are dehalogenases. acs.org While specific enzymes for the defluorination of ofloxacin have not been isolated and characterized for synthetic purposes, the existing literature on microbial defluorination of fluorinated xenobiotics provides a strong foundation for future research in this area. mdpi.comnih.gov Screening of microbial cultures for the ability to transform ofloxacin or Decarboxyl Ofloxacin could lead to the discovery of novel biocatalysts for the synthesis of this compound. Some studies have identified microbial strains that can degrade ofloxacin, with proposed pathways involving the removal of the carbonyl group. mdpi.comwisdomlib.org
| Enzymatic Approach | Description | Potential Biocatalyst | Reference |
| Whole-Cell Biotransformation | Use of microbial cultures to transform ofloxacin or an intermediate. | Labrys portucalensis F11, various fungal species | scielo.brucd.ie |
| Isolated Enzyme Catalysis | Application of specific enzymes, such as dehalogenases, for targeted C-F bond cleavage. | Dehalogenases from microbial sources | acs.orgnih.gov |
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Mechanistic Pathway Analysis
The unambiguous identification of this compound, especially in complex mixtures resulting from synthesis or degradation studies, relies on the application of advanced analytical techniques.
High-Resolution Mass Spectrometry (HRMS) for Transformation Product Identification
High-resolution mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the identification of unknown impurities and degradation products. Techniques like UPLC-Q-TOF MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) provide highly accurate mass measurements, which allow for the determination of the elemental composition of the analyte. sigmaaldrich.com
In the case of this compound, HRMS would be used to confirm the loss of both the carboxyl group (a mass change of -44.00 Da from the decarboxylated intermediate) and the fluorine atom (a mass change of -18.9984 Da relative to hydrogen). The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments provides further structural information, helping to pinpoint the location of the modifications. Studies on the photodegradation of ofloxacin in non-aqueous solutions have successfully used liquid chromatography combined with ion trap/time-of-flight mass spectrometry to characterize numerous impurities. nih.gov
| Ion | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated this compound | C₁₇H₂₂N₃O₂⁺ |
| Fragment 1 | Loss of the N-methylpiperazine moiety | C₁₂H₉NO₂⁺ |
| Fragment 2 | Cleavage within the piperazine ring | Varies |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals unequivocally.
The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the oxazine (B8389632) ring, and the methylpiperazinyl group. The absence of the carboxylic acid proton signal and the changes in the chemical shifts of the aromatic protons would confirm the decarboxylation and defluorination. ¹⁹F NMR would also be a crucial experiment to confirm the absence of the fluorine atom. While specific experimental NMR data for this compound is not widely published, theoretical predictions and comparisons with the spectra of ofloxacin and its other impurities can provide a strong basis for its characterization. researchgate.netnewdrugapprovals.org A patent for quinolin-4-one derivatives provides some NMR data for a decarboxylated enrofloxacin, which is structurally similar. epo.org
| Structural Unit | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 100 - 150 |
| Oxazine Ring Protons | 3.5 - 5.0 | 45 - 75 |
| N-Methylpiperazine Protons | 2.5 - 3.5 | 40 - 60 |
| Methyl Group Protons | ~1.5 | ~20 |
Chromatographic Separations (e.g., UPLC-MS/MS) for Complex Mixture Analysis
The separation of this compound from the parent drug, intermediates, and other impurities is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). These techniques, especially when coupled with tandem mass spectrometry (MS/MS), provide the sensitivity and selectivity required for the analysis of trace-level impurities in complex matrices. mdpi.com
The development of a robust chromatographic method involves the optimization of several parameters, including the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the gradient elution program. researchgate.netvliz.be The use of UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. Forced degradation studies of ofloxacin have utilized RP-HPLC with gradient elution to separate various impurities, demonstrating the effectiveness of this approach. chemwhat.com
Mechanistic Investigations of Ofloxacin Transformation to Defluoro Decarboxyl Ofloxacin
Photolytic and Photocatalytic Degradation Pathways
The degradation of ofloxacin (B1677185) when exposed to light, either directly or through photocatalysis, involves several transformation routes, including the key steps of decarboxylation and defluorination.
Direct photolysis, initiated by the absorption of sunlight, can induce the breakdown of the ofloxacin molecule. Research has identified that direct photolysis pathways include decarboxylation, which is the removal of the carboxyl group from the quinolone core. ecust.edu.cn This process is a significant transformation route for ofloxacin under UV irradiation. nih.gov Concurrently, the process of defluorination, the cleavage of the carbon-fluorine bond, also occurs during degradation. mdpi.com The combination of these reactions leads to the formation of various transformation products, with studies confirming that decarboxylation and the opening of the piperazinyl ring are two primary transformation routes observed during photolytic treatment. nih.gov One study identified a product consistent with decarboxylated ofloxacin following biotransformation, highlighting this as a key step in the degradation cascade. nih.gov
Advanced Oxidation Processes (AOPs) significantly accelerate the degradation of ofloxacin by generating highly reactive species. tandfonline.commdpi.com These processes are effective in breaking down complex organic pollutants. bohrium.com The primary reactive oxygen species (ROS) implicated in ofloxacin degradation include hydroxyl radicals (•OH), singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂•⁻), and positive holes (h⁺). acs.orgnih.govcumbria.ac.uk
Hydroxyl Radicals (•OH): Quenching experiments have confirmed that •OH radicals play a crucial role in the decomposition of ofloxacin in various AOPs, such as UV/ZnO/sulphite systems. tandfonline.com
Singlet Oxygen (¹O₂): In simulated seawater, ¹O₂ was identified as one of the main reactive intermediates promoting the indirect photodegradation of ofloxacin, particularly in the presence of dissolved organic matter. frontiersin.orgresearchgate.net Some systems, such as those using a CuMnO₂/C composite material to activate peroxymonosulfate (B1194676), have identified singlet oxygen as the dominant ROS. researchopenworld.com
Superoxide Radicals (O₂•⁻) and Holes (h⁺): In photocatalytic systems using materials like perylene (B46583) diimide (PDI) nanofibers or g-C₃N₄, superoxide radicals and holes are primary drivers of ofloxacin degradation. acs.orgnih.govacs.org Trapping experiments have confirmed that O₂•⁻ can have a more dominant role than •OH and h⁺ in certain heterostructures. cumbria.ac.uk
These reactive species attack the ofloxacin molecule at different sites, primarily the N-methylpiperazinyl group, leading to reactions like demethylation, hydroxylation, and the opening of the piperazine (B1678402) ring, which occur alongside decarboxylation and defluorination. acs.orgnih.govfrontiersin.org
The rate and efficiency of ofloxacin phototransformation are highly dependent on environmental co-factors present in the water matrix.
pH: The pH of the water significantly affects the degradation kinetics. Studies show that the degradation rate of ofloxacin can be inhibited at higher pH values. For instance, in one PDI-sunlight photocatalytic system, the observed rate constant decreased from 0.632 min⁻¹ at pH 3.0 to 0.095 min⁻¹ at pH 8.0. acs.org This is because the speciation of ofloxacin (cationic, zwitterionic, or anionic) changes with pH, affecting its interaction with photocatalysts and reactive species. acs.org Conversely, other studies have found that neutral pH levels can enhance the phototransformation of ofloxacin in aquatic environments. nih.gov
Dissolved Organic Matter (DOM): DOM plays a dual role in the photodegradation of ofloxacin. On one hand, DOM can significantly accelerate indirect photodegradation by acting as a photosensitizer, producing reactive intermediates like ¹O₂ and triplet-excited DOM (³DOM*). frontiersin.orgresearchgate.netfrontiersin.org Terrigenous DOM, which is rich in humic substances, is particularly effective at producing these reactive species. researchgate.net On the other hand, DOM can inhibit degradation by competing for photons (light-screening effect) and quenching reactive species. acs.orgfrontiersin.org
The table below summarizes the influence of key environmental co-factors on ofloxacin phototransformation.
Table 1: Influence of Environmental Co-factors on Ofloxacin Phototransformation| Co-factor | Observed Effect | Mechanism of Influence | References |
|---|---|---|---|
| pH | Degradation rate is pH-dependent; often inhibited at higher pH but can be enhanced at neutral pH. | Affects the chemical speciation of ofloxacin (cationic, zwitterionic, anionic) and the surface charge of photocatalysts, influencing interactions. acs.org Can also affect the formation of reactive intermediates. frontiersin.org | acs.org, nih.gov, frontiersin.org |
| Dissolved Organic Matter (DOM) | Can either accelerate or inhibit degradation. | Acts as a photosensitizer to produce reactive species (e.g., ¹O₂, ³DOM*), accelerating indirect photolysis. frontiersin.orgresearchgate.net Can also inhibit the process through light-screening and quenching of reactive species. acs.org | acs.org, frontiersin.org, researchgate.net |
| Nitrate (B79036) (NO₃⁻) | No significant effect observed in some studies. | While nitrate can produce •OH upon photolysis, its effect on the overall degradation rate of ofloxacin in simulated seawater was found to be negligible. frontiersin.orgresearchgate.net | frontiersin.org, researchgate.net |
| Bicarbonate (HCO₃⁻) | Increases degradation rate. | Leads to the formation of the carbonate radical (CO₃•⁻), which contributes to the degradation of ofloxacin. frontiersin.orgresearchgate.net | frontiersin.org, researchgate.net |
Advanced Oxidation Processes (AOPs) and Reactive Species Involvement (e.g., Hydroxyl Radicals, Singlet Oxygen)
Microbial and Enzymatic Biotransformation Processes
Microorganisms have demonstrated the ability to degrade ofloxacin through metabolic processes, which can include the critical steps of decarboxylation and defluorination.
Several individual microbial strains and consortia have been identified for their capacity to biotransform ofloxacin. Degradation often occurs via co-metabolism, where the microorganisms utilize another carbon source while fortuitously degrading the antibiotic. nih.gov
Labrys portucalensis F11: This strain has been shown to degrade ofloxacin, with biotransformation occurring mainly through the cleavage of the piperazine ring and displacement of the fluorine substituent. nih.gov
Rhodococcus sp. FP1: Along with L. portucalensis F11, this strain exhibits enantioselective degradation of ofloxacin. nih.gov
Bacillus sp. HD1: Isolated from contaminated soil, this novel strain can effectively degrade ofloxacin, with a degradation efficiency of about 66.2% under optimal conditions (30°C, pH 7.0). frontiersin.orgnih.gov The proposed degradation pathways include the oxidation of the piperazine ring, demethylation, hydroxylation, and removal of the carbonyl group, which is indicative of decarboxylation. frontiersin.org
Microbial Consortium: A mixed consortium composed of bacteria (Klebsiella pneumoniae, Achromobacter sp.) and fungi (Candida manassasensis, Trichosporon asahii) was able to degrade 60% of ofloxacin over 28 days. scispace.combibliotekanauki.pl
Haematococcus lacustris: This microalga has been shown to biodegrade ofloxacin, particularly in a co-metabolism system with glycerol. um.edu.mt
The table below lists some of the key microorganisms involved in ofloxacin biotransformation.
Table 2: Microbial Strains and Consortia Involved in Ofloxacin Biotransformation| Microorganism(s) | Type | Key Findings | References |
|---|---|---|---|
| Labrys portucalensis F11 | Bacterium | Degrades ofloxacin, involving defluorination and cleavage of the piperazine ring. | nih.gov, bibliotekanauki.pl |
| Rhodococcus sp. FP1 | Bacterium | Capable of enantioselective degradation of ofloxacin. | nih.gov |
| Bacillus sp. HD1 | Bacterium | Degrades 66.2% of ofloxacin (5 mg/L) in 7 days; pathways include decarboxylation. | frontiersin.org, nih.gov |
| Klebsiella pneumoniae, Achromobacter sp., Candida manassasensis, Trichosporon asahii | Bacterial-Fungal Consortium | Degraded 60% of ofloxacin in 28 days. | scispace.com, bibliotekanauki.pl |
| Haematococcus lacustris | Microalga | Biotransformation of ofloxacin is enhanced by co-metabolism with glycerol. | um.edu.mt |
The biotransformation of ofloxacin is mediated by specific enzymes that catalyze reactions such as decarboxylation and defluorination.
Inducible Decarboxylating Enzymes: In the degradation of ofloxacin by Bacillus sp. HD1, it was speculated that the removal of the carbonyl group to form a decarboxylated product was carried out by an inducible enzyme. frontiersin.org While the specific enzyme was not named as an aryl acid decarboxylase, the function is consistent with this enzyme class.
Cytochrome P450 (CYP450): The cytochrome P450 monooxygenase system is strongly implicated in the metabolism and detoxification of fluoroquinolones in various organisms. um.edu.mt Molecular analyses have demonstrated that CYP450 enzymes are responsible for the biodegradation of fluoroquinolones by the microalga Haematococcus lacustris. um.edu.mt In rats, CYP isoenzymatic activities in the small intestine were shown to contribute to the elimination of ofloxacin. nih.gov Although some fluoroquinolones like ciprofloxacin (B1669076) are potent inhibitors of human CYP1A2, ofloxacin has a negligible effect, indicating species- and isoform-specific interactions. aafp.org The detoxification metabolism by CYP450 enzymes is considered a key mechanism for the biotransformation of antibiotics in microorganisms. um.edu.mt
Biotransformation in Plant Systems
The transformation of the fluoroquinolone antibiotic ofloxacin within plant systems is a recognized phenomenon, primarily categorized under phytodegradation. Research indicates that various plant species can absorb, translocate, and metabolize ofloxacin, although the specific pathways leading to the formation of defluoro-decarboxyl ofloxacin are still an area of active investigation.
Studies involving aquatic plants, such as duckweed (Spirodela polyrhiza and Lemna aequinoctialis), have demonstrated significant removal of ofloxacin from nutrient mediums. nih.govfrontiersin.org In these systems, phytodegradation is considered a primary mechanism for antibiotic removal, alongside processes like hydrolysis and photodegradation. nih.gov For instance, experiments with Spirodela polyrhiza showed a reduction of 93.73-98.36% in ofloxacin content over seven days, which was significantly higher than in control setups without the plant. nih.gov This indicates active metabolization of the compound by the plant. The exposure to ofloxacin induced physiological stress responses in the plants, including altered biomass, protein content, and increased activity of antioxidative enzymes like catalase and superoxide dismutase. nih.govfrontiersin.org
More detailed insights into the metabolic fate of ofloxacin come from studies on terrestrial plants. An innovative analysis of lettuce identified 11 distinct metabolites of ofloxacin, five of which had not been previously reported in plant systems. upc.edu This finding underscores the capacity of plants to extensively transform the parent ofloxacin molecule. upc.edu While this study did not specifically identify this compound, it proposed major transformation pathways within the lettuce, suggesting that complex biotransformation occurs. upc.edu
The biological cleavage of the carbon-fluorine bond, or defluorination, is a critical and thermodynamically demanding step. researchgate.net While direct evidence in plants is emerging, studies on microbial systems have confirmed this capability. The bacterium Labrys portucalensis F11 has been shown to biotransform ofloxacin by cleaving the piperazine ring and, notably, displacing the fluorine substituent. nih.gov Fungi are also known to possess diverse enzymatic systems capable of degrading fluorinated xenobiotics. mdpi.com These findings in microorganisms suggest that defluorination is a viable biological process that could potentially occur in plant systems as well, contributing to the formation of compounds like this compound.
Interactive Data Table: Ofloxacin Phytodegradation Studies
| Plant Species | Ofloxacin Concentration | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|
| Spirodela polyrhiza (Duckweed) | 0.01-1.0 mg L⁻¹ | 7 days | 93.73-98.36% removal of ofloxacin; phytodegradation identified as a significant mechanism. | nih.gov |
| Lemna aequinoctialis (Duckweed) | High concentrations | Not specified | Ofloxacin exposure reduced biomass and protein content while increasing antioxidant enzyme activity. | frontiersin.org |
| Lettuce | Not specified | Not specified | Identified 11 metabolites of ofloxacin, with 5 being new to plant systems, indicating complex biotransformation. | upc.edu |
Other Relevant Chemical Degradation Pathways Leading to its Formation
The formation of this compound is not limited to biological systems. Several chemical degradation processes, particularly advanced oxidation processes (AOPs), have been shown to transform ofloxacin, often through pathways involving decarboxylation and, less commonly, defluorination.
Photodegradation and Photocatalysis: Photodegradation is a major pathway for the breakdown of ofloxacin in aquatic environments. frontiersin.org The process can occur directly through the absorption of sunlight or indirectly via reactive species generated by photosensitizers. frontiersin.org Studies using photolytic (UV irradiation) and photocatalytic (e.g., UV/TiO₂) treatments have identified decarboxylation as a primary transformation route for ofloxacin. nih.govresearchgate.net In these processes, the carboxyl group on the quinolone core is removed, forming a decarboxylated intermediate. The transformation products resulting from these treatments have been found to be persistent and not readily biodegradable, a characteristic often attributed to the presence of the stable fluorine atom in their structure. nih.govresearchgate.netvulcanchem.com
Ozonation: The use of ozone (O₃) for water treatment also effectively degrades ofloxacin. uah.esnih.gov Mechanistic studies of continuous ozonation have identified multiple transformation products. One of the proposed degradation pathways explicitly involves the decarboxylation of ofloxacin to yield an intermediate product (P318). deswater.com The reaction pathways in ozonation are complex and can involve the degradation of both the piperazinyl and quinolone parts of the molecule. uah.esnih.gov
Other Advanced Oxidation Processes: The activation of peroxymonosulfate (PMS) by catalysts like copper ferrite (B1171679) (CuFe₂O₄) is another effective method for ofloxacin degradation. The degradation pathway in this system involves several reactions, including dehydrogenation, hydroxylation, and notably, decarboxylation. mdpi.com These AOPs generate highly reactive radicals, such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which attack the ofloxacin molecule. mdpi.comrsc.orgucpress.edu
While chemical decarboxylation of ofloxacin is well-documented across various AOPs, the chemical defluorination step is less commonly observed due to the high strength of the carbon-fluorine bond. researchgate.net However, the combination of these degradation pathways—decarboxylation through chemical oxidation and potential defluorination—represents a plausible route for the formation of this compound in engineered and natural systems.
Interactive Data Table: Chemical Degradation Pathways of Ofloxacin
| Degradation Method | Key Reactive Species | Primary Transformation Pathway | Resulting Products/Intermediates | Reference(s) |
|---|---|---|---|---|
| Photolysis (UV) / Photocatalysis (UV/TiO₂) | •OH, h⁺ | Decarboxylation, Piperazinyl ring opening | Decarboxylated intermediates, other transformation products | nih.govresearchgate.netrsc.org |
| Ozonation (O₃) | O₃, •OH | Decarboxylation, Piperazinyl ring degradation | Decarboxylated intermediate (P318), aldehydes, carboxylic acids | uah.esnih.govdeswater.com |
| Peroxymonosulfate (PMS) Activation | SO₄•⁻, •OH | Decarboxylation, Dehydrogenation, Hydroxylation | Multiple degradation intermediates | mdpi.com |
| Sunlight Photocatalysis (PDI Nanofibers) | h⁺, ¹O₂, O₂•⁻ | Demethylation, Ketone formation, Aldehyde reaction | Various transformation products | acs.orgnih.gov |
Computational and Theoretical Studies of Defluoro Decarboxyl Ofloxacin Formation and Reactivity
Quantum Chemical Calculations for Reaction Energetics and Transition State Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine the feasibility and kinetics of different degradation pathways, such as the defluorination and decarboxylation steps required to form Defluoro-decarboxyl Ofloxacin (B1677185) from its parent compound. schrodinger.com These calculations can reveal the energy barriers for bond cleavage, providing a quantitative measure of how susceptible a molecule is to degradation. nih.govnih.gov
The formation of Defluoro-decarboxyl Ofloxacin from Ofloxacin necessitates the cleavage of both a carbon-fluorine (C-F) bond and a carbon-carboxylic acid (C-COOH) bond. The Bond Dissociation Energy (BDE) quantifies the energy required to break a specific bond homolytically and is a critical parameter for predicting chemical reactivity. nrel.gov
The C-F bond is one of the strongest single bonds in organic chemistry, which contributes to the general stability of fluorinated pharmaceuticals. researchgate.net Theoretical studies have extensively investigated the BDEs of C-F bonds in various fluoroarenes. researchgate.net The degradation of Ofloxacin via defluorination would require overcoming a significant energy barrier associated with this high BDE.
The decarboxylation process involves the cleavage of the C-COOH bond. DFT methods have been proven reliable for predicting the BDEs of C-COOH bonds in a wide range of carboxylic acids. nih.gov Studies show a correlation between the C-COOH BDE and the energy barrier of decarboxylation reactions, indicating that a lower BDE facilitates this degradation step. nih.gov The degradation of Ofloxacin has been observed to proceed through pathways involving decarboxylation. mdpi.comnih.gov
Table 1: Typical Bond Dissociation Enthalpies (BDEs) for Relevant Bonds
| Bond Type | Molecule Class | Typical BDE (kcal/mol) | Citation |
| C(sp²)–F | Fluoroarenes | ~124 | researchgate.net |
| C(sp³)–F | Fluoroalkanes | ~106-110 | nrel.gov |
| C–COOH | Carboxylic Acids | ~70-85 | nih.gov |
| O–H | Carboxylic Acids | ~110 | researchgate.net |
This table presents generalized BDE values to illustrate the relative bond strengths. Specific values for Ofloxacin would require dedicated calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by analyzing their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key descriptors of chemical reactivity and stability. researchgate.net
A smaller HOMO-LUMO energy gap indicates that a molecule requires less energy to be excited, suggesting higher reactivity. researchgate.net For Ofloxacin, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack, thereby elucidating potential degradation pathways. acs.orgresearchgate.net For instance, regions with high HOMO density are susceptible to attack by electrophiles and oxidative species, while regions with high LUMO density are prone to attack by nucleophiles. researchgate.net In the context of Ofloxacin degradation, FMO calculations help identify the atoms most likely to participate in reactions like hydroxylation, demethylation, and decarboxylation. acs.orgacs.org
Table 2: Calculated Frontier Molecular Orbital Properties of Ofloxacin
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Citation |
| Ofloxacin | - | - | 4.369 | nih.gov |
A higher energy gap generally implies greater molecular stability and lower chemical reactivity. researchgate.net
Calculation of Bond Dissociation Energies (BDEs) for C-F and C-COOH Bonds
Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions in Biotransformation
The biotransformation of pharmaceuticals like Ofloxacin is often mediated by enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study these enzyme-substrate interactions at an atomic level. mdpi.comfrontiersin.org
Molecular docking predicts the preferred orientation and binding affinity of a ligand (Ofloxacin) when it binds to the active site of a receptor (enzyme). nih.govwisdomlib.org This method evaluates various factors, including hydrophobic interactions, hydrogen bonding, and electrostatic forces, to score the stability of the enzyme-ligand complex. mdpi.com Studies have used docking to investigate the interaction of Ofloxacin with various proteins, such as DNA gyrase and cell-wall degrading enzymes. core.ac.uknih.gov These simulations can identify key amino acid residues that are crucial for stabilizing the binding interaction, providing a basis for understanding how an enzyme might initiate the degradation process. nih.govnih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movements and interactions of atoms and molecules over time. researchgate.netnih.gov An MD simulation of an Ofloxacin-enzyme complex can reveal the stability of the binding, conformational changes in both the ligand and the protein, and the role of water molecules in the active site. researchgate.netnih.gov Such simulations have been used to confirm the stability of Ofloxacin within binding sites and to understand the mechanisms of drug resistance. nih.gov For biotransformation, MD can help visualize the process of the substrate moving into a catalytically active conformation, which is a prerequisite for bond cleavage.
Table 3: Examples of Ofloxacin Docking Simulation Findings
| Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) | Primary Interaction Types | Citation |
| Peptide methionine sulfoxide (B87167) reductase (3E0M) | - | -7.8 | - | nih.gov |
| Pneumococcal LytA Choline Binding Domain | - | - | Docking identified quinolones as potential inhibitors. | core.ac.uk |
| Native GyrA-DNA complex | Asp47 | Higher affinity than mutant form | Hydrogen bond | nih.gov |
| Recombinant Laccase (FNTL) | - | -4.94 (at pH 6.0) | Hydrophobic, Electrostatic, Hydrogen Bonding | mdpi.com |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Fluoroquinolone Degradation
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or other properties. mdpi.com For fluoroquinolones, QSRR models can be developed to predict degradation rates or to understand the molecular features that govern their transformation. researchgate.netresearchgate.net
The development of a QSRR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. The model then uses regression techniques to build a mathematical equation that links these descriptors to an observed property, like a reaction rate constant. mdpi.commdpi.com
In the context of fluoroquinolone degradation, QSRR can help identify the key structural attributes that make a molecule more or less susceptible to degradation under specific conditions. nih.gov For instance, models could reveal how substitutions on the quinolone core affect the stability of the molecule. While many QSRR studies on quinolones have focused on predicting chromatographic retention behavior, the underlying principles are directly applicable to modeling degradation. researchgate.netnih.gov These models can also be used to predict the properties and behavior of potential degradation products, such as this compound, even before they are synthesized or isolated. researchgate.net
Environmental Distribution and Behavior of Defluoro Decarboxyl Ofloxacin As a Transformation Product
Occurrence and Detection in Environmental Compartments
The parent compound, ofloxacin (B1677185), is frequently detected in wastewater, surface water, and soil, leading to the formation of transformation products like defluoro-decarboxyl ofloxacin in these environments. deswater.comresearchgate.net The occurrence of this compound is a direct consequence of the degradation of ofloxacin.
Aquatic Systems: Ofloxacin and its derivatives are often found in aquatic environments, with concentrations ranging from nanograms per liter to milligrams per liter, particularly in domestic and hospital effluents. deswater.com The presence of these compounds in water bodies raises concerns about their potential impact on aquatic ecosystems. upc.edu Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify these transformation products in complex water matrices. nih.gov
Soil Matrices: Agricultural soils can become contaminated with ofloxacin and its transformation products through the application of manure from medicated livestock or irrigation with reclaimed wastewater. frontiersin.orgresearchgate.net The sorption and desorption characteristics of these compounds in soil are influenced by soil properties like organic matter content and pH, which in turn affects their mobility and bioavailability. frontiersin.org Studies have shown that fluoroquinolones can persist in soil for extended periods. frontiersin.org
Plant Tissues: The uptake and metabolization of antibiotics, including ofloxacin, by crops are an emerging area of research. upc.edu Concerns have been raised about the occurrence of ofloxacin metabolites in vegetables. upc.edu Non-target screening methods have enabled the identification of various ofloxacin metabolites in plants like lettuce, indicating that these compounds can be taken up from the soil and transformed within the plant tissues. upc.edu
Table 1: Documented Occurrence of Ofloxacin Transformation Products in Environmental Compartments
| Environmental Compartment | Compound | Detection Status | Reference |
|---|---|---|---|
| Aquatic Systems | Ofloxacin Transformation Products | Frequently Detected | deswater.com |
| Soil | Ofloxacin Transformation Products | Detected | frontiersin.orgresearchgate.net |
| Plant Tissues (Lettuce) | Ofloxacin Metabolites | Detected | upc.edu |
Persistence and Fate Mechanisms in Engineered and Natural Systems
The persistence of this compound is linked to the inherent stability of the fluoroquinolone structure. The presence of fluorine atoms in the molecule generally confers resistance to microbial degradation. nih.govvulcanchem.com
Wastewater Treatment Plants (WWTPs): Conventional wastewater treatment processes are often not effective in completely removing ofloxacin and its transformation products. deswater.comnih.gov While a significant reduction in the concentration of the parent compound can occur, transformation products may persist in the final effluent. researchgate.net Sludge adsorption is a primary removal pathway for ofloxacin in some treatment systems. nih.gov However, the persistence of these compounds in treated wastewater raises concerns about their release into the environment and the potential for antibiotic-resistant bacteria to proliferate in receiving water bodies. nih.govmdpi.com
Soil Systems: In soil, the fate of this compound is governed by a combination of biotic and abiotic processes. Microbial degradation is a key factor, although the fluorine atom can hinder this process. frontiersin.orgvulcanchem.com The half-life of ofloxacin in soil can be very long, with studies reporting values ranging from 866 to 1733 days in outdoor mesocosm experiments. frontiersin.org The addition of manure to soil can influence the degradation rate of fluoroquinolones, in some cases increasing their persistence. frontiersin.org
Table 2: Persistence of Ofloxacin and its Transformation Products
| System | Compound/Product | Persistence/Half-life | Key Factors | Reference |
|---|---|---|---|---|
| Wastewater Treatment | Ofloxacin Transformation Products | Persistent in effluent | Incomplete removal by conventional treatment | researchgate.net |
| Soil | Ofloxacin | Half-life: 866–1733 days | Microbial degradation resistance, sorption | frontiersin.org |
| Photolytic/Photocatalytic Treatment | Ofloxacin Transformation Products | Non-readily biodegradable | Presence of fluorine | nih.gov |
Characterization of Secondary Transformation Pathways and Subsequent Degradation Products
The degradation of ofloxacin can proceed through several pathways, leading to the formation of various transformation products, including this compound. Decarboxylation is a recognized transformation route for ofloxacin. nih.gov
Further degradation of these primary transformation products can occur, leading to a cascade of secondary products. Research has identified several degradation pathways for ofloxacin under different conditions:
Photodegradation: Under UV irradiation, ofloxacin can undergo decarboxylation and opening of the piperazinyl ring. nih.gov
Ozonation: In catalytic ozonation processes, ofloxacin can be transformed through defluorination, demethylation, and decarboxylation, leading to various intermediate products. deswater.com
Fungal Degradation: Some white-rot fungi have been shown to degrade fluoroquinolones like ofloxacin through enzymatic processes involving manganese peroxidase and cytochrome P450 systems. researchgate.net These processes can lead to modifications such as N-dealkylation and oxidation. researchgate.netmdpi.com
The identification of these subsequent degradation products is often accomplished using advanced analytical techniques like LC-MS/MS, which allows for the elucidation of their chemical structures. deswater.comnih.gov The biodegradability of these transformation products is a key area of study, as persistent, biologically active compounds could pose an environmental risk. nih.gov
Table 3: Identified Degradation Pathways and Products of Ofloxacin
| Degradation Process | Primary Transformation Pathway | Subsequent Products | Reference |
|---|---|---|---|
| Photolysis/Photocatalysis | Decarboxylation, Piperazinyl ring opening | Various non-readily biodegradable products | nih.gov |
| Catalytic Ozonation | Defluorination, Decarboxylation, Demethylation | P344 (defluorinated), P300 (decarboxylated), P318 (decarboxylated), P348 (demethylated) | deswater.com |
| Fungal Biotransformation | N-dealkylation, Oxidation, N-oxide formation | Metabolites with modifications at the piperazine (B1678402) ring | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
